molecular formula C12H11NO3 B1278144 Methyl 5-(3-aminophenyl)furan-2-carboxylate CAS No. 54023-06-2

Methyl 5-(3-aminophenyl)furan-2-carboxylate

Cat. No. B1278144
CAS RN: 54023-06-2
M. Wt: 217.22 g/mol
InChI Key: IZIZPLREWPTKFV-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a compound that can be synthesized through acylation reactions. It is structurally characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an aminophenyl group attached to it. The compound is of interest due to its potential applications in various fields, including the development of pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of related furan carboxylate compounds involves acylation reactions. For instance, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, a compound with a similar furan carboxylate structure, was synthesized by reacting methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature . This suggests that Methyl 5-(3-aminophenyl)furan-2-carboxylate could potentially be synthesized through a similar acylation process, possibly involving an aminophenyl precursor and a furan-2-carbonyl chloride.

Molecular Structure Analysis

The molecular structure of furan carboxylate derivatives is characterized by intermolecular interactions that can influence their crystalline arrangement. For example, in the crystal structure of (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, intermolecular N—H⋯O hydrogen bonds link the molecules into extended chains . These interactions are crucial for understanding the compound's stability and reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of Methyl 5-(3-aminophenyl)furan-2-carboxylate are not detailed in the provided data, compounds with similar structures have been used to synthesize energetic materials and derivatives with biological activity. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was used to create insensitive energetic materials , and derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate were studied for their biological activities . These studies indicate that Methyl 5-(3-aminophenyl)furan-2-carboxylate could potentially undergo various chemical reactions to form new compounds with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylate derivatives can be inferred from related compounds. For instance, the thermal stabilities of energetic materials based on a similar furan structure were moderate, with decomposition temperatures ranging from 159 to 246 °C . Additionally, the intermolecular hydrogen bonding observed in the crystal structure of related compounds suggests that Methyl 5-(3-aminophenyl)furan-2-carboxylate may also exhibit significant stability and solid-state interactions . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : Methyl 5-(3-aminophenyl)furan-2-carboxylate is a chemical compound used in scientific research. It possesses diverse applications, ranging from drug development to organic synthesis.
  • Scientific Field: Epoxy Resin Synthesis

    • Application Summary : There is a report on the synthesis and properties of furan derivatives for epoxy resins . While the specific use of Methyl 5-(3-aminophenyl)furan-2-carboxylate is not mentioned, it’s possible that it could be used in the synthesis of such furan derivatives.
    • Methods of Application : The report mentions processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation .
    • Results or Outcomes : The report highlights the recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .
  • Scientific Field: Neurology

    • Application Summary : There is a mention of a study related to recurrent laryngeal nerve (RLN) injury . While the specific use of Methyl 5-(3-aminophenyl)furan-2-carboxylate is not detailed, it’s possible that it could be used in the study.
    • Results or Outcomes : The study mentions that hoarseness and dysphagia arise as a result of impaired vocal fold movement, which is a serious complication .
  • Scientific Field: Anticancer Research

    • Application Summary : Methyl 5-(3-aminophenyl)furan-2-carboxylate has been used as a starting material for the synthesis of new carbohydrazide derivatives .
    • Methods of Application : The compound was used in the synthesis of new carbohydrazide derivatives .
    • Results or Outcomes : The synthesized carbohydrazide derivatives were evaluated for their anticancer activity on A549 human lung cancer and BJ normal fibroblast cells using the MTT test .
  • Scientific Field: Organic Chemistry

    • Application Summary : While not specifically mentioned, it’s possible that Methyl 5-(3-aminophenyl)furan-2-carboxylate could be used in the decarboxylation of 5-tolylfuran-2-carboxylic acid or 3-methylbenzofuran-2-carboxylic acid derivatives .
    • Methods of Application : The decarboxylation process is carried out by silver carbonate, generating a (benzo)furan-2-yl silver species that undergoes a subsequent palladium-catalyzed homocoupling .
    • Results or Outcomes : The result of this process is the production of 2,2′-bi(benzo)furan products .
  • Scientific Field: Neurology
    • Application Summary : There is a mention of a study related to recurrent laryngeal nerve (RLN) injury . While the specific use of Methyl 5-(3-aminophenyl)furan-2-carboxylate is not detailed, it’s possible that it could be used in the study.
    • Results or Outcomes : The study mentions that hoarseness and dysphagia arise as a result of impaired vocal fold movement, which is a serious complication .

Safety And Hazards

When handling “Methyl 5-(3-aminophenyl)furan-2-carboxylate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 5-(3-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZPLREWPTKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428090
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-aminophenyl)furan-2-carboxylate

CAS RN

54023-06-2
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(3-aminophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mori, G Stelitano, A Gelain, E Pini… - Journal of Medicinal …, 2020 - ACS Publications
The Mg 2+ -dependent Mycobacterium tuberculosis salicylate synthase (MbtI) is a key enzyme involved in the biosynthesis of siderophores. Because iron is essential for the survival …
Number of citations: 21 pubs.acs.org

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